molecular formula C29H26N2O6S B11682928 4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid

4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B11682928
M. Wt: 530.6 g/mol
InChI Key: GBKAAQLOEWRVLI-OEAKJJBVSA-N
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Description

4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a methoxyphenoxy group, and a thioxotetrahydropyrimidinylidene unit

Preparation Methods

The synthesis of 4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid involves multiple steps. The synthetic route typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the methoxyphenoxy group and the thioxotetrahydropyrimidinylidene unit. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The thioxotetrahydropyrimidinylidene unit can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxotetrahydropyrimidinylidene unit is believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid stands out due to its unique structure and potential applications. Similar compounds include:

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.

    3,4,5-trihydroxy-6-{1-methoxy-1,3-dioxo-3-[(3,4,5-trihydroxy-6-{[5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxan-2-yl)methoxy]propan-2-yl}oxane-2-carboxylic acid: Used as an antioxidant and plant metabolite.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C29H26N2O6S

Molecular Weight

530.6 g/mol

IUPAC Name

4-[[4-[(E)-[4,6-dioxo-1-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C29H26N2O6S/c1-17(2)20-9-11-22(12-10-20)31-27(33)23(26(32)30-29(31)38)14-19-6-13-24(25(15-19)36-3)37-16-18-4-7-21(8-5-18)28(34)35/h4-15,17H,16H2,1-3H3,(H,34,35)(H,30,32,38)/b23-14+

InChI Key

GBKAAQLOEWRVLI-OEAKJJBVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/C(=O)NC2=S

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)C(=O)NC2=S

Origin of Product

United States

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